N-Desmethylzopiclone is a significant metabolite of zopiclone, a non-benzodiazepine hypnotic medication used for short-term treatment of insomnia [, ]. While zopiclone itself is racemic, composed of (+) and (-) enantiomers, N-Desmethylzopiclone is primarily derived from the (+)-enantiomer of zopiclone []. Unlike zopiclone and its other primary metabolite, zopiclone-N-oxide, N-Desmethylzopiclone is considered pharmacologically inactive [, ].
N-Desmethylzopiclone is classified as a psychotropic drug and is categorized under metabolites of zopiclone. It is formed through the metabolic process in the liver, specifically by oxidative deamination of zopiclone, which is used clinically for the treatment of insomnia. The compound itself does not exhibit significant hypnotic effects compared to its parent drug but serves as an important marker in pharmacokinetic studies and toxicology .
The synthesis of N-desmethylzopiclone can be achieved through various methods, primarily focusing on the modification of zopiclone. One notable method involves:
N-Desmethylzopiclone has a complex molecular structure characterized by:
The stereochemistry of N-desmethylzopiclone is crucial for its interaction with biological targets, particularly GABA_A receptors, which are implicated in its activity profile .
N-Desmethylzopiclone participates in various chemical reactions, primarily related to its metabolic pathways:
The mechanism of action of N-desmethylzopiclone is less direct than that of zopiclone itself. While it does not exhibit significant hypnotic activity on its own, it may influence the pharmacokinetics and pharmacodynamics of zopiclone through:
N-Desmethylzopiclone exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during analytical procedures .
N-Desmethylzopiclone has several scientific applications:
N-Desmethylzopiclone (systematic name: [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate) is a pharmacologically significant metabolite of the hypnotic agent zopiclone. Its molecular formula is C₁₆H₁₅ClN₆O₃, with a molar mass of 374.78 g/mol [4] [7]. The compound features a chloropyridinyl group attached to a pyrrolopyrazinone core, with a piperazine carboxylate ester at the 7-position (Figure 1) [4] [9]. This structure distinguishes it from the parent compound zopiclone (C₁₇H₁₇ClN₆O₃), primarily through the absence of the methyl group on the piperazine ring [2] [4].
Table 1: Molecular Properties of N-Desmethylzopiclone
Property | Value | |
---|---|---|
CAS Number (free base) | 59878-63-6 | |
CAS Number ((S)-isomer) | 151776-26-0 | |
CAS Number (hydrochloride) | 1216659-29-8 | |
IUPAC Name | [6-(5-Chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |
Molecular Formula | C₁₆H₁₅ClN₆O₃ | |
Molar Mass | 374.78 g/mol | |
Density (predicted) | 1.57 ± 0.1 g/cm³ | |
pKa (predicted) | 8.26 ± 0.10 | [1] [4] [7] |
The compound exhibits chirality due to the asymmetric carbon at the 5-position of the pyrrolopyrazine ring. The (S)-(+)-enantiomer (SEP-174559) is biologically active and has been isolated for research purposes [4] [7]. Its hydrochloride salt form (C₁₆H₁₅ClN₆O₃·HCl, MW 411.24 g/mol) is commonly used in analytical standards [9]. Spectroscopic characterization includes nuclear magnetic resonance (NMR) and mass spectrometry, with a major fragment ion at m/z 374.078 corresponding to the molecular ion [C₁₆H₁₅ClN₆O₃]⁺ [9].
N-Desmethylzopiclone is the primary active metabolite of zopiclone, formed via hepatic cytochrome P450 (CYP) enzyme-mediated N-demethylation. The metabolic pathway involves:
Table 2: Metabolic and Analytical Features of N-Desmethylzopiclone
Aspect | Details | |
---|---|---|
Formation Pathway | CYP3A4-mediated oxidative N-demethylation of zopiclone | |
Enzymatic Kinetics | Vmax: 3.2 nmol/min/mg protein; Km: 48 μM (human liver microsomes) | |
Detection in Urine | Up to 48 hours post-administration; quantified via LC-MS/MS | |
Co-metabolites | Zopiclone-N-oxide; 2-Amino-5-chloropyridine | [2] [4] [9] |
The metabolite’s partial agonism at α₃-containing gamma-aminobutyric acid type A (GABAA) receptors contrasts with zopiclone’s non-selective binding, suggesting distinct physiological roles (Section 1.3) [4]. Its detection in biological samples employs liquid chromatography–tandem mass spectrometry (LC-MS/MS), with a validated limit of quantification (LOQ) of 0.05 ng/mL in urine [4].
N-Desmethylzopiclone emerged from investigations into zopiclone’s metabolic fate in the 1980s. Key milestones include:
Table 3: Key Research Milestones for N-Desmethylzopiclone
Year | Advance | Significance | |
---|---|---|---|
1980s | Identification as primary zopiclone metabolite | Explained zopiclone’s prolonged pharmacokinetics | |
2002 | Discovery of α₃-GABAA receptor partial agonism (Fleck et al.) | Proposed mechanism for anxiolytic potential | |
2005 | Behavioral confirmation of anxiolysis in primates (Rowlett et al.) | Differentiated effects from classical benzodiazepines | |
2014 | Standardized forensic detection (Nilsson et al.) | Enabled reliable biomonitoring in clinical/legal contexts | [4] [9] |
Current research explores its therapeutic potential for anxiety disorders, leveraging subtype-selective GABAergic modulation to avoid sedative side effects. The metabolite’s antagonist activity at nicotinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors further broadens its neuropharmacological profile [4]. Future directions include structure-activity optimization to enhance α₃ specificity and clinical translation of anxiolytic efficacy observed in preclinical models.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1